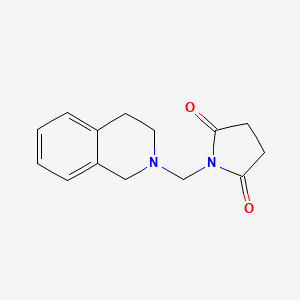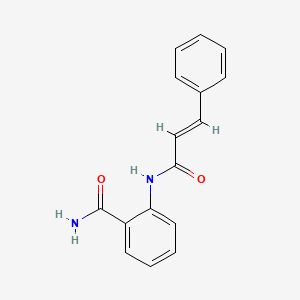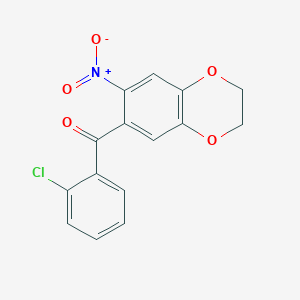
1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione, commonly known as Dihydro-β-erythroidine (DHβE), is a potent and selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs). DHβE is a compound that has been extensively studied for its potential use as a therapeutic agent in various neurological and psychiatric disorders.
Scientific Research Applications
Isoquinoline Derivatives in Therapeutics
Isoquinoline (ISOQ) derivatives, including those structurally related to 1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione, have been identified for their wide-ranging biological activities. These activities include antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. The comprehensive review by Danao et al. (2021) serves as a testament to the pharmacological importance of ISOQ derivatives in modern therapeutics, highlighting their potential as low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, & U. Mahajan, 2021).
Tetrahydroisoquinolines (THIQs) in Drug Discovery
THIQ derivatives, including structures akin to this compound, have been recognized as "privileged scaffolds" in nature and drug discovery. Initially known for neurotoxicity, certain THIQs have later been identified as endogenous agents preventing Parkinsonism in mammals. Their role in anticancer antibiotics and the approval of trabectedin for soft tissue sarcomas mark significant milestones in anticancer drug discovery. The therapeutic versatility of THIQ derivatives across cancer, malaria, CNS, cardiovascular, and metabolic disorders underscores their potential as novel drug candidates with unique mechanisms of action (Singh & Purvi A. Shah, 2017).
Pyrroloquinoline Quinone as a Redox Cofactor
Pyrroloquinoline quinone (PQQ) and its relevance to eukaryotic enzymes introduce a novel perspective on the role of redox cofactors in biochemical processes. The identification of PQQ in eukaryotic copper amine oxidases suggests its significance in enzyme-catalyzed amine oxidation reactions, indicating a broader implication of isoquinoline derivatives and related compounds in biological redox reactions (Hartmann & Klinman, 1988).
Synthesis and Applications of Isoquinoline Derivatives
The synthesis of pyridines, quinolines, and isoquinolines from propargylic alcohols demonstrates the chemical versatility and significance of isoquinoline derivatives in medicinal chemistry. These compounds are crucial in developing pharmaceuticals, antibiotics, dyes, and agrochemicals, indicating the broad applicability of compounds structurally related to this compound (Mishra, Nair, & Baire, 2022).
Safety and Hazards
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-5-6-14(18)16(13)10-15-8-7-11-3-1-2-4-12(11)9-15/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMAYTLLZJHDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232166 |
Source


|
| Record name | Succinimide, N-((3,4-dihydro-2(1H)-isoquinolyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83095-06-1 |
Source


|
| Record name | Succinimide, N-((3,4-dihydro-2(1H)-isoquinolyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083095061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimide, N-((3,4-dihydro-2(1H)-isoquinolyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5576997.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5577017.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5577040.png)
![2-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-6-chloro-1H-benzimidazole](/img/structure/B5577041.png)
![N-[(1-propyl-1H-imidazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5577043.png)

![2-(3-methoxybenzyl)-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5577058.png)
![1-(2-chlorophenyl)-4-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577074.png)
![3-({[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine](/img/structure/B5577082.png)
![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5577090.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5577102.png)
![7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5577110.png)
